molecular formula C14H11ClO B195547 Diphenylacetyl chloride CAS No. 1871-76-7

Diphenylacetyl chloride

Cat. No. B195547
CAS RN: 1871-76-7
M. Wt: 230.69 g/mol
InChI Key: MSYLETHDEIJMAF-UHFFFAOYSA-N
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Description

Diphenylacetyl chloride is a chemical compound with the formula C14H11ClO. It has been used as a reagent in regioselective acylation of cyclomalto-oligosaccharides and in the preparation of N-substituted amides having local anesthetic properties .


Synthesis Analysis

The synthesis of Diphenylacetyl chloride can be achieved by the action of Thionyl Chloride on diphenylacetic acid .


Molecular Structure Analysis

The molecular structure of Diphenylacetyl chloride consists of 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom, giving it a molecular weight of 230.69 g/mol .

Scientific Research Applications

Solvolysis and Reaction Mechanism Studies

Diphenylacetyl chloride has been a subject of study in the field of solvolysis, particularly examining the kinetics and mechanisms of its reactions. Koh and Kang (2015) explored the rate constants for solvolysis involving the displacement of chloride from the carbonyl carbon of diphenylacetyl chloride in various solvents and solvent mixtures. The kinetic data obtained suggested an SN2 mechanism with bond formation ahead of bond breaking, as indicated by the extended Grunwald–Winstein correlation values (Koh & Kang, 2015). Further, D’Souza et al. (2008) combined specific rates of solvolysis for diphenylacetyl chloride with literature values to carry out correlation analyses, indicating diverse solvolysis mechanisms depending on solvent properties (D’Souza et al., 2008).

Inhibition of Carbonic Anhydrase Isozymes

Diphenylacetyl chloride has been utilized in the synthesis of compounds aimed at inhibiting carbonic anhydrase isozymes, which are relevant in various physiological functions. Franchi et al. (2003) reported the synthesis of a series of new compounds by reacting aromatic/heterocyclic sulfonamides with diphenylacetyl chloride, which were assayed for the inhibition of cytosolic carbonic anhydrase isozymes I and II, and the transmembrane, cancer-associated isozyme IX. The study suggests potential applications in developing novel anticancer therapies based on the selective inhibition of carbonic anhydrase isozyme IX (Franchi et al., 2003).

Iridium-catalyzed Reactions for Synthesis of Naphthalenes and Anthracenes

Diphenylacetyl chloride has been used in the field of organic synthesis, particularly in iridium-catalyzed reactions. Yasukawa et al. (2002) demonstrated that benzoyl chlorides, including diphenylacetyl chloride, efficiently react with dialkylacetylenes and diphenylacetylene in the presence of an iridium catalyst, leading to the production of substituted naphthalenes and anthracenes. This finding opens doors to novel pathways in the synthesis of complex organic molecules (Yasukawa et al., 2002).

Enantio-differentiation of Molecules

Lakshmipriya et al. (2015) introduced a unique probe for discrimination of molecules with diverse functionalities. They reported (1S,2S)-N,N'-dihydroxy-N,N'-bis(diphenylacetyl)-1,2-cyclohexanediamine, a C2 symmetric chiral hydroxamic acid, as a probe for the accurate measurement of enantiomeric excess. This study presents a significant advancement in chiral discrimination, crucial in the field of pharmaceuticals and asymmetric synthesis (Lakshmipriya et al., 2015).

Safety And Hazards

Diphenylacetyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), particularly affecting the respiratory system .

properties

IUPAC Name

2,2-diphenylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYLETHDEIJMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171979
Record name 2,2-Diphenylacetyl chloride
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Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylacetyl chloride

CAS RN

1871-76-7
Record name Diphenylacetyl chloride
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Record name 2,2-Diphenylacetyl chloride
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Record name Diphenylacetyl chloride
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Record name 2,2-Diphenylacetyl chloride
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Record name α-phenylbenzeneacetyl chloride
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Record name 2,2-DIPHENYLACETYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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